
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol, also known as PD-0332991, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). CDK4/6 are important regulators of cell cycle progression, and their dysregulation is implicated in many types of cancer. PD-0332991 has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential cancer therapy.
Mechanism of Action
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol selectively inhibits CDK4/6, which are important regulators of the G1-S transition in the cell cycle. By inhibiting CDK4/6, 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol induces cell cycle arrest in the G1 phase, preventing cells from progressing to the S phase and undergoing DNA replication. This ultimately leads to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has been shown to have potent anti-proliferative effects in a variety of cancer cell lines and xenograft models. In addition to its effects on cell cycle progression, 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has also been shown to inhibit the phosphorylation of the retinoblastoma protein (Rb), a key downstream target of CDK4/6. This leads to increased expression of p21, a cell cycle inhibitor, and decreased expression of cyclin D1, a key regulator of CDK4/6 activity.
Advantages and Limitations for Lab Experiments
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has several advantages as a tool compound for studying CDK4/6 biology and cancer cell proliferation. It is highly selective for CDK4/6 and has been extensively validated in preclinical models of cancer. However, there are also limitations to its use in laboratory experiments. 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has poor solubility in aqueous solutions, which can make dosing and administration challenging. In addition, its potency can vary depending on the cell line or model system used, which can complicate interpretation of results.
Future Directions
There are several potential future directions for research on 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol. One area of interest is the development of combination therapies that include 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol with other agents, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol, which could help guide patient selection in clinical trials. Finally, there is ongoing research into the mechanisms of resistance to 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol, which could inform the development of new therapies or strategies to overcome resistance.
Synthesis Methods
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several key steps including the formation of a pyrimidine ring, introduction of the cyclohexanol moiety, and final purification to obtain the desired compound.
Scientific Research Applications
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has been extensively studied in preclinical models of cancer, including breast cancer, melanoma, and glioblastoma. In these studies, 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has been shown to inhibit CDK4/6 activity and induce cell cycle arrest, leading to decreased cell proliferation and increased apoptosis. 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
properties
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h7,10-11,16H,3-6H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACDOSDSGXJVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)
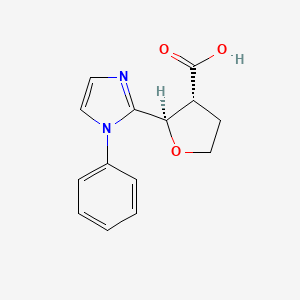

![N-(3-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2715600.png)
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)
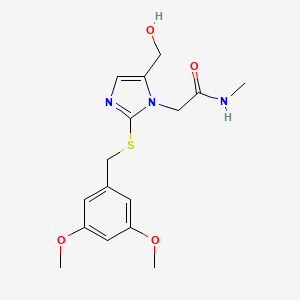
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)
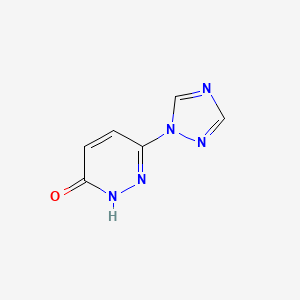
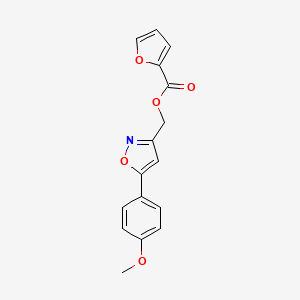
![1-[4-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2715608.png)
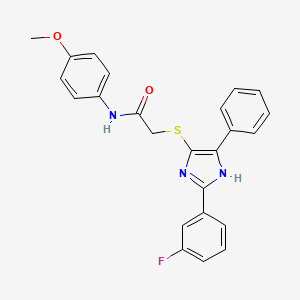

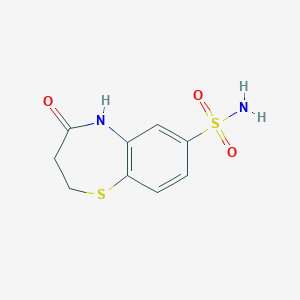
![4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2715619.png)